molecular formula C26H23ClN2O5S B2695435 methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329903-60-7

methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2695435
CAS RN: 1329903-60-7
M. Wt: 510.99
InChI Key: OZGKEAAQPSFSIO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a chromene moiety (4-oxo-4H-chromene-2-carboxamido), a tetrahydrothieno[2,3-c]pyridine ring, and a carboxylate ester (methyl carboxylate). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene and tetrahydrothieno[2,3-c]pyridine rings are likely to contribute to the rigidity of the molecule, while the carboxylate ester could introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylate ester could undergo hydrolysis, transesterification, or other reactions typical of esters. The chromene moiety could potentially undergo electrophilic aromatic substitution or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, indicating the broader chemical family's relevance in creating fused polyheterocyclic systems with potential biological activities (Bakhite et al., 2005). This research underscores the interest in utilizing complex thienopyridine derivatives as synthons for creating novel chemical entities.

Docking Studies for Drug Discovery

Docking studies on chromeno[4,3-b]pyridine derivatives, including compounds structurally related to the query compound, have been designed and synthesized for their potential application in breast cancer treatment (Abd El Ghani et al., 2022). These studies emphasize the role of such compounds in the computational discovery of new therapeutics, showcasing the importance of molecular modeling in evaluating their interactions with biological targets.

Antimicrobial Activity

The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives, closely related to the query compound, have been investigated, demonstrating significant activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa. This suggests the potential for developing new antimicrobial agents from this class of compounds (Kolisnyk et al., 2015).

Anti-inflammatory Potential

Research into related molecules, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, has been driven by the search for new anti-inflammatory agents, highlighting the therapeutic potential of this chemical scaffold in treating inflammation (Moloney, 2001).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given the biological activities associated with chromene derivatives, it could be of interest in the development of new pharmaceuticals or bioactive compounds .

properties

IUPAC Name

methyl 6-benzyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S.ClH/c1-32-26(31)23-18-11-12-28(14-16-7-3-2-4-8-16)15-22(18)34-25(23)27-24(30)21-13-19(29)17-9-5-6-10-20(17)33-21;/h2-10,13H,11-12,14-15H2,1H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGKEAAQPSFSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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